2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1235649-68-9
VCID: VC11819406
InChI: InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-6-8-17-9-7-12)21-16(23)13-4-2-3-5-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
SMILES: CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C3=CC=CC=C3N=N2
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide

CAS No.: 1235649-68-9

Cat. No.: VC11819406

Molecular Formula: C16H15N5O2

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide - 1235649-68-9

Specification

CAS No. 1235649-68-9
Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
IUPAC Name 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)propanamide
Standard InChI InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-6-8-17-9-7-12)21-16(23)13-4-2-3-5-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
Standard InChI Key SBIWMIZFJDZKLS-UHFFFAOYSA-N
SMILES CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C3=CC=CC=C3N=N2
Canonical SMILES CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C3=CC=CC=C3N=N2

Introduction

Chemical Formula and Core Features

The compound integrates two key structural motifs:

  • Benzotriazine Core: The 1,2,3-benzotriazine ring system is characterized by its triazine framework fused with an aromatic benzene ring. The presence of a keto group at position 4 (4-oxo) introduces significant electronic effects.

  • Pyridine-Amide Linkage: A pyridinylmethyl group is attached to the amide nitrogen, contributing to its functional versatility.

General Synthetic Approach

The synthesis of this compound typically involves:

  • Formation of the Benzotriazine Core:

    • The 1,2,3-benzotriazine framework is synthesized via cyclization reactions involving hydrazines and aromatic aldehydes or ketones.

    • Oxidation at position 4 introduces the keto functionality.

  • Amide Formation:

    • A coupling reaction between the benzotriazine derivative and a pyridinylmethylamine yields the final product.

    • Reagents like carbodiimides (e.g., DCC or EDC) are commonly employed for amide bond formation.

Reaction Conditions

Optimal conditions include:

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts: Acid or base catalysts to enhance cyclization and coupling efficiency.

Pharmacological Significance

The benzotriazine scaffold is widely recognized for its bioactivity:

  • GPR139 Modulation: Compounds in this class have shown potential as modulators of GPR139, a receptor implicated in neurological disorders .

  • Antimicrobial Activity: Benzotriazines are known for their antibacterial and antifungal properties due to their ability to disrupt microbial enzymatic pathways .

Anticancer Potential

The pyridine-amide linkage often enhances binding affinity to kinases or other protein targets involved in cancer progression. This makes derivatives like this compound promising candidates for anticancer drug development .

Data Table: Key Characteristics

ParameterDescription
Chemical ClassBenzotriazine Derivative
Biological TargetGPR139, Kinases
Synthetic ChallengesCyclization Efficiency
Potential ApplicationsNeurological Disorders, Cancer

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